

# Application Note: FTIR and Raman Spectral Analysis of Pigment Red 112

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## Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

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## Introduction

**Pigment Red 112** (C.I. 12370) is a synthetic organic monoazo pigment belonging to the Naphthol AS pigment class. Its chemical name is 3-hydroxy-N-(2-methylphenyl)-4-((2,4,5-trichlorophenyl)azo)naphthalene-2-carboxamide, with the molecular formula  $C_{24}H_{16}Cl_3N_3O_2$  and a molecular weight of 484.76 g/mol [1][2][3][4]. Due to its vibrant red color and good lightfastness, it finds application in various industries, including printing inks, paints, and coatings[5]. Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive methods for the identification and characterization of this pigment. These techniques provide a molecular fingerprint, allowing for quality control, counterfeit detection, and analysis of artworks and colored materials.

This document provides detailed protocols for the analysis of **Pigment Red 112** using both FTIR and Raman spectroscopy, along with a summary of expected spectral data.

## Data Presentation

The following table summarizes the characteristic vibrational bands expected for **Pigment Red 112** in FTIR and Raman spectroscopy. The assignments are based on the known chemical structure of the molecule and data for related Naphthol AS pigments.

| Wavenumber (cm <sup>-1</sup> ) - FTIR | Wavenumber (cm <sup>-1</sup> ) - Raman | Vibrational Assignment                           |
|---------------------------------------|--|--|
| ~3400                                 | -                                      | O-H stretching (intramolecular hydrogen bonding) |
| ~3050                                 | ~3060                                  | Aromatic C-H stretching                          |
| ~2920                                 | ~2925                                  | Aliphatic C-H stretching (methyl group)          |
| ~1670                                 | ~1620                                  | Amide I (C=O stretching)                         |
| ~1620                                 | ~1600                                  | Aromatic C=C stretching (naphthalene ring)       |
| ~1550                                 | ~1550                                  | Amide II (N-H bending and C-N stretching)        |
| ~1480                                 | ~1485                                  | Aromatic C=C stretching                          |
| ~1400                                 | ~1400                                  | Azo group (-N=N-) stretching                     |
| ~1270                                 | ~1275                                  | C-N stretching                                   |
| ~1150                                 | ~1150                                  | Aromatic C-H in-plane bending                    |
| ~820                                  | ~825                                   | C-Cl stretching                                  |
| ~750                                  | ~750                                   | Aromatic C-H out-of-plane bending                |

Disclaimer: The peak positions are approximate and can vary slightly based on the sample preparation, instrumentation, and physical state of the pigment.

## Experimental Protocols

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **Pigment Red 112** for identification and quality control.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

This is a common and convenient method for analyzing solid powders.

- Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory is recommended[6][7].
- Sample Preparation:
  - Ensure the diamond crystal of the ATR accessory is clean by taking a background spectrum of the clean, empty crystal.
  - Place a small amount of the **Pigment Red 112** powder (a few milligrams) directly onto the center of the diamond crystal.
  - Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.
  - Data Format: Absorbance.
- Data Processing:
  - Perform a background subtraction using the previously collected background spectrum.
  - If necessary, apply an ATR correction to the spectrum.
  - Perform baseline correction to remove any broad background features.
  - Identify and label the peaks of interest.

Methodology: KBr Pellet Transmission

This is a traditional method for obtaining high-quality FTIR spectra of solid samples.

- Instrumentation: A standard transmission FTIR spectrometer.
- Sample Preparation:
  - Weigh approximately 1-2 mg of **Pigment Red 112** and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
  - Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32 to 64.
  - Data Format: Transmittance or Absorbance.
- Data Processing:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and collect the sample spectrum.
  - If collected in transmittance, convert the spectrum to absorbance for easier interpretation.
  - Perform baseline correction and peak labeling.

## Raman Spectroscopy

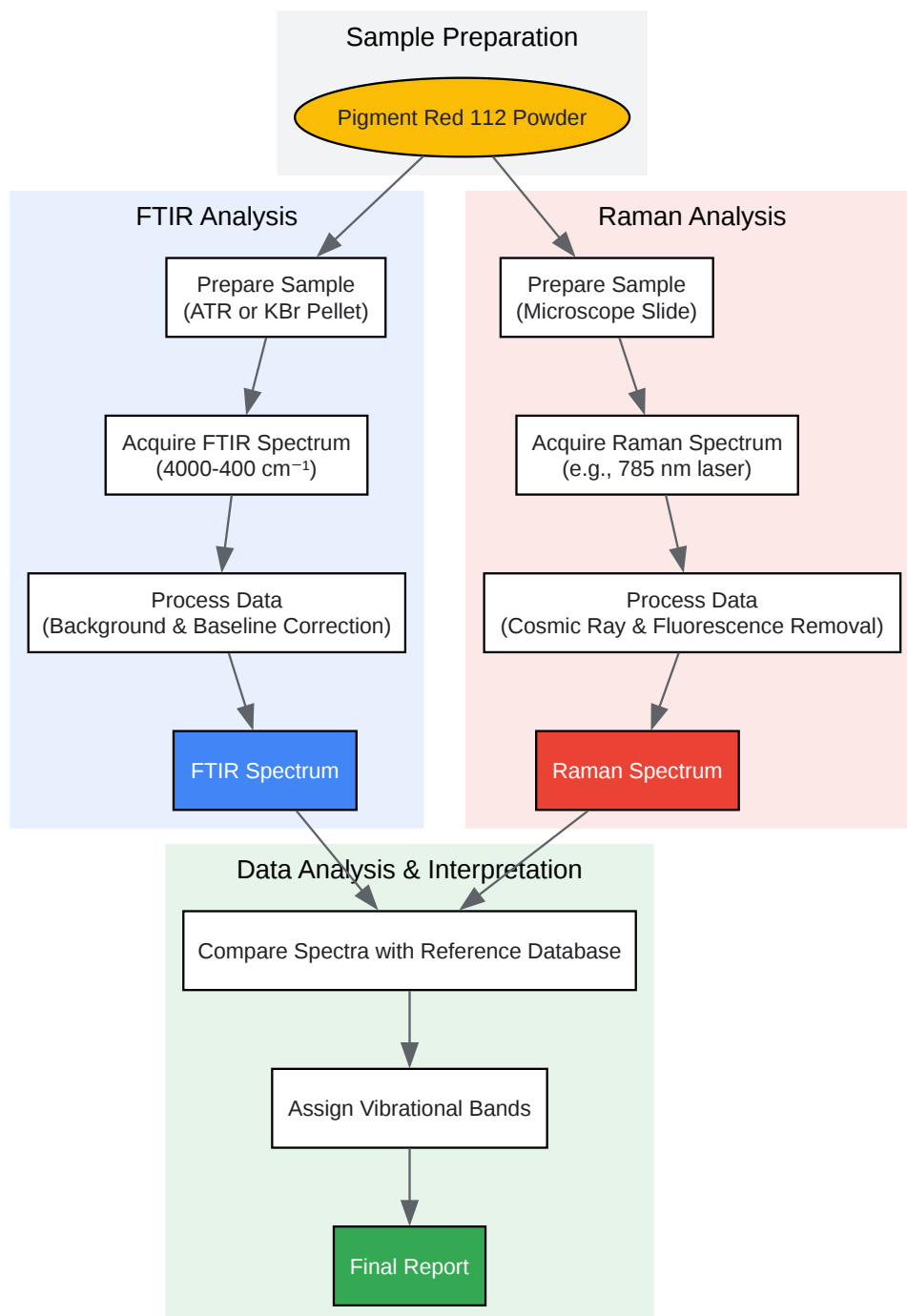
Objective: To obtain the Raman scattering spectrum of **Pigment Red 112**, which is complementary to the FTIR spectrum and can provide additional structural information.

- Instrumentation: A confocal Raman microscope equipped with a selection of excitation lasers (e.g., 532 nm, 633 nm, or 785 nm) is ideal[8]. The choice of laser wavelength may be critical to avoid fluorescence from the pigment.
- Sample Preparation:
  - Place a small amount of the **Pigment Red 112** powder on a clean microscope slide.
  - Gently press the powder with a clean coverslip to create a flat surface for analysis[9].
- Data Acquisition:
  - Excitation Wavelength: Start with a lower energy laser (e.g., 785 nm) to minimize potential fluorescence. If the signal is weak, a shorter wavelength laser (e.g., 532 nm) can be used, but be cautious of sample burning or fluorescence.
  - Laser Power: Use the lowest laser power necessary to obtain a good signal (typically 1-10 mW at the sample) to avoid thermal degradation of the pigment.
  - Objective: A 50x or 100x objective is commonly used.
  - Acquisition Time and Accumulations: An acquisition time of 1-10 seconds with 2-10 accumulations is a good starting point. These parameters can be adjusted to optimize the signal-to-noise ratio.
  - Spectral Range: 200 - 3200  $\text{cm}^{-1}$ .
- Data Processing:
  - Perform cosmic ray removal.
  - If present, perform baseline correction to remove fluorescence background.
  - Normalize the spectrum if comparing relative peak intensities.

- Identify and label the characteristic Raman bands.

## Visualization

FTIR and Raman Analysis Workflow for Pigment Red 112



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## References

- 1. 6535-46-2 CAS MSDS (Pigment Red 112) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Pigment Red 112 | C<sub>24</sub>H<sub>16</sub>Cl<sub>3</sub>N<sub>3</sub>O<sub>2</sub> | CID 23034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6535-46-2: Pigment Red 112 | CymitQuimica [cymitquimica.com]
- 4. Pigment red 112(pr112) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 5. zeyachem.net [zeyachem.net]
- 6. ccrdigital-lab.it [ccrdigital-lab.it]
- 7. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 8. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 9. youtube.com [youtube.com]
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